(+)-Anti-bpde
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(3R,5S,6S,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEPMTIXHXSFOR-WCIQWLHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]6[C@@H](O6)[C@H]([C@@H]5O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040967 | |
| Record name | anti-Benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63323-31-9, 58917-67-2 | |
| Record name | (+)-BPDE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63323-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BPDE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58917-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene diolepoxide I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058917672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-7,8-dihydrodiol 9,10-epoxide, anti-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063323319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | anti-Benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZO(A)PYRENE-7,8-DIHYDRODIOL 9,10-EPOXIDE, ANTI-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0951YSJ5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZO(A)PYRENE-7,8-DIHYDRODIOL 9,10-EPOXIDE, ANTI-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZT81YA9NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Activation Pathways Leading to + Anti Bpde Formation
Cytochrome P450-Mediated Bioactivation of Benzo[a]pyrene (B130552)
The initial step in the bioactivation of B[a]P involves oxidation catalyzed by cytochrome P450 (CYP) enzymes acs.orgmdpi.com. CYP1A1 and CYP1B1 are considered the primary enzymes responsible for this initial oxidation in mammals acs.orgmdpi.comnih.gov. This process converts B[a]P into arene oxides, which are reactive intermediates www.gov.uk. Specifically, B[a]P is initially epoxidized at the 7,8 position to form benzo[a]pyrene-7,8-epoxide nih.govoup.com. This step is essential for entering the diol epoxide pathway researchgate.net.
Research has investigated the kinetics of this initial oxidation. Studies have determined kinetic constants for the monooxygenation of a subsequent metabolite, (±)-B[a]P-7,8-diol, catalyzed by CYP1A1 and CYP1B1, showing varying catalytic efficiencies between the two isoforms acs.org. For instance, the kcat/Km values for anti-BPDE formation from (±)-B[a]P-7,8-diol were reported as 17,000 mM−1 min−1 for CYP1A1 and 3,800 mM−1 min−1 for CYP1B1 acs.org.
CYP enzymes, particularly CYP1A1, are highly inducible by PAHs like B[a]P itself, which can further influence the rate of metabolic activation mdpi.comnih.gov. The expression levels and induction of these P450 enzymes, along with the cellular redox state, play a significant role in the extent of PAH activation acs.orgacs.org.
Epoxide Hydrolase Involvement in Diol Epoxide Generation
Following the initial CYP-mediated epoxidation of B[a]P to benzo[a]pyrene-7,8-epoxide, this epoxide is then a substrate for microsomal epoxide hydrolase (EPHX1) nih.gov. Epoxide hydrolase catalyzes the hydrolysis of the epoxide ring, adding water across the epoxide and forming a trans-dihydrodiol www.gov.uk. In the case of benzo[a]pyrene-7,8-epoxide, this hydrolysis yields benzo[a]pyrene-trans-7,8-dihydrodiol (B[a]P-7,8-diol) acs.orgnih.govoup.com. This dihydrodiol is a crucial intermediate in the formation of BPDEs researchgate.net. The coordinated action of CYP enzymes and epoxide hydrolase is considered essential for generating BPDE nih.gov.
Stereospecificity of (+)-Anti-BPDE Formation within the Metabolic Cascade
The metabolic pathway leading to BPDE involves the formation of different stereoisomers, including anti- and syn-diastereomers researchgate.netoup.com. The configuration is defined by the relative orientation of the epoxide group and the benzylic hydroxyl group researchgate.net. In anti-BPDE, the epoxide oxygen and the benzylic hydroxyl group at the 7-position are on opposite sides of the plane of the molecule, whereas in syn-BPDE, they are on the same side researchgate.net.
The formation of this compound is particularly significant because it is considered the most abundant and most genotoxic metabolite of B[a]P researchgate.netrsc.org. The final step in the formation of this compound involves a second epoxidation, catalyzed again by CYP enzymes (primarily CYP1A1 and CYP1B1), which acts on the B[a]P-7,8-diol intermediate acs.orgoup.com. This epoxidation occurs at the 9,10 position of the dihydrodiol acs.org.
The stereochemistry of the B[a]P-7,8-diol precursor influences the stereochemistry of the resulting diol epoxide researchgate.net. The (7R,8S) enantiomer of B[a]P-7,8-diol is preferentially metabolized to the (+)-anti-(7R,8S,9S,10R) enantiomer of BPDE oup.comresearchgate.netresearchgate.net. While four stereoisomers of BPDE can theoretically be formed, this compound is the predominant and most biologically active form that reacts with DNA researchgate.netresearchgate.netresearchgate.net. The stereospecificity of this final epoxidation step is crucial for generating the highly carcinogenic this compound rsc.orgresearchgate.net.
The formation of DNA adducts by anti-BPDE primarily involves reaction with the exocyclic amino group of guanine (B1146940), predominantly forming adducts with trans stereochemistry relative to the C-9/10 positions nih.govacs.orgacs.org. The stereochemistry of anti-BPDE significantly influences its interaction with DNA and its subsequent mutagenic potential nih.gov.
Molecular Mechanisms of Dna Interaction and Adductogenesis by + Anti Bpde
Covalent Adduct Formation with Deoxyribonucleic Acid (DNA) Bases
(+)-Anti-BPDE reacts covalently with nucleophilic sites on DNA bases. While adducts can form with deoxyadenosine (B7792050) (dAdo) and deoxycytidine (dCyd), the predominant site of alkylation by this compound in DNA is the exocyclic amino group (N2) of deoxyguanosine (dG). ontosight.aiacs.orgpnas.orgoup.com Minor adducts are also formed by alkylation of the exocyclic amino group of deoxyadenosine and, to a lesser extent, deoxycytidine. pnas.orgpnas.org
Specificity for N2-Deoxyguanosine Adducts
The strong preference of this compound for the N2 position of deoxyguanosine is well-established. ontosight.aiacs.orgpnas.orgoup.compnas.org This specificity is crucial as the resulting N2-dG adducts are the most abundant DNA lesions formed by this compound in cells. nih.govoup.com The formation of (+)-cis-anti-N2-BPDE-dG is a critical biomarker of exposure to PAHs.
Stereochemical Aspects of this compound-DNA Adduct Formation (e.g., cis and trans adducts)
The reaction of anti-BPDE with deoxyguanosine involves the opening of the epoxide ring, primarily at the C-10 position. acs.orgacs.orgoup.com This reaction can occur via two main stereochemical pathways relative to the C-9/C-10 positions, leading to the formation of cis and trans adducts. pnas.orgfishersci.caresearchgate.net The stereochemistry at the C10 position of BPDE dictates whether the adduct adopts a cis or trans configuration.
While racemic anti-BPDE forms both cis and trans adducts, the reaction with duplex DNA at low salt concentration shows a strong preference for the formation of trans adducts between the N2 of deoxyguanosine and the (+)-enantiomer of anti-BPDE. pnas.org Specifically, the major stable adduct formed by racemic anti-BPDE with DNA results predominantly from the trans opening of the epoxide ring upon nucleophilic attack by the N2 of guanine (B1146940) on the C-10 position of this compound. acs.org
However, the presence of chloride ions can influence the stereochemistry of adduct formation, increasing the total yield of cis adducts. pnas.orgpnas.org This is supported by a mechanism where chloride ion undergoes nucleophilic addition to the benzylic C-10 position of anti-BPDE, generating a trans halohydrin that then alkylates DNA with inversion of configuration to form a cis adduct. pnas.orgpnas.orgresearchgate.net
The four stereoisomerically distinct anti-BPDE-N2-deoxyguanosyl (dG) adducts are (+)-trans, (-)-trans, (+)-cis, and (-)-cis. oup.com Covalent addition of anti-BPDE to guanine primarily generates (+)-trans-BPDE-N2-dG, with lesser amounts of the other stereoisomers. researchgate.net
Sequence Context Influence on Adduct Formation
The local DNA sequence context can influence the extent of anti-BPDE binding and adduct formation. fishersci.caki.se Studies have shown that the extent of formation of the (+)-trans-anti-BPDE-N2-dG adduct in single-stranded oligonucleotides is significantly higher in certain sequence contexts, such as 5'-d(m5CGT) and 5'-d(m5CGA), compared to non-methylated sequences. acs.org Cytosine methylation has been demonstrated to have a stimulating effect on the formation of anti-BPDE-DNA adducts in other experimental systems as well. acs.org The optimal experimental conditions for adduct formation can differ depending on the base sequence context employed. ki.se
Structural Conformations of this compound-DNA Adducts
The bulky nature of this compound-DNA adducts leads to significant structural distortions in the DNA double helix. ontosight.aioup.com The specific conformation adopted by the adduct depends on its stereochemistry. nih.gov
Helix-External and Intercalated Conformations
This compound-DNA adducts can adopt different structural conformations within the DNA helix, including helix-external and intercalated forms. researchgate.netresearchgate.net The conformation of the adduct influences its recognition by DNA repair proteins.
Research indicates that the (+)-trans-anti-BPDE-N2dG adduct primarily adopts external and base-stacked conformations. researchgate.netresearchgate.netnih.gov In these external conformations, the BPDE moiety is typically located in the minor groove, with minimal distortion to the B-DNA helix. researchgate.netnih.gov
In contrast, the (+)-cis-anti adducts are mainly characterized by intercalated conformations. researchgate.netresearchgate.netnih.gov In the intercalated conformation, the pyrenyl residue of the adduct is inserted between adjacent base pairs, which can displace the modified deoxyguanosine into the major groove. iaea.org This intercalation disrupts normal Watson-Crick base pairing.
Consequences of this compound-DNA Adducts on Genomic Integrity
The formation of this compound-DNA adducts has significant consequences for genomic integrity. These bulky adducts can alter the helical structure of DNA, leading to several detrimental effects on cellular processes. oup.com
Firstly, BPDE adducts can block transcription, resulting in a transcriptional shutdown that compromises cellular function and survival. oup.com Secondly, they can impede the progression of replicative DNA polymerases during DNA replication. ontosight.aioup.comoup.com If not accurately repaired before replication, these adducts can lead to the misincorporation of nucleotides, promoting mutagenesis. ontosight.aioup.com The types and frequencies of mutations induced depend on the structure and conformation of the DNA lesion, the cell type, and the DNA sequence context. researchgate.net Unrepaired adducts can result in base-pair substitution mutations via trans-lesion DNA synthesis. biorxiv.org
The presence of these adducts activates cellular DNA damage response pathways, including nucleotide excision repair (NER), which is the primary mechanism for removing bulky DNA adducts like those formed by BPDE. oup.comnih.gov However, the efficiency of repair can be influenced by factors such as the adduct stereochemistry and location within the genome. nih.govaacrjournals.org If repair is inefficient or absent, the persistence of this compound-DNA adducts can contribute to the accumulation of mutations, potentially initiating and driving the process of carcinogenesis. ontosight.aioup.comnih.gov
Impairment of DNA Replication and Transcription
The presence of this compound-DNA adducts poses significant blocks to the progression of both DNA polymerases and RNA polymerases, thereby inhibiting DNA replication and transcription ontosight.ainih.govoup.com. A single adduct in a replicon may be sufficient to block DNA replication nih.gov.
Studies have shown that BPDE inhibits DNA synthesis in human lymphocytes pnas.org. In a cell-free system, BPDE was found to competitively inhibit the interaction of deoxyguanosine triphosphate (dGTP) with the template-DNA polymerase alpha complex pnas.org. This suggests a direct interference with the incorporation of correct nucleotides during replication.
The inhibition of DNA replication by BPDE adducts can be influenced by cellular repair mechanisms. While adducts initially inhibit SV40 DNA replication in vivo, recovery processes begin immediately after infection nih.gov. The rate of recovery is inversely related to the initial number of adducts nih.gov. An induced mechanism, potentially involving limited stoichiometric repair or slow replicative bypass, can also contribute to recovery nih.gov.
Similarly, BPDE-DNA adducts can disrupt transcription. Studies have shown that modifying the binding site of transcription factors like AP-1 with this compound can decrease the binding of these proteins to the DNA nih.gov. This interference with transcription factor binding can lead to altered gene expression oup.com. Inhibition of gene expression by BPDE-modified DNA has been observed to be dose-dependent oup.com.
The cellular response to BPDE-induced DNA damage also involves the induction of proteins like p53, which can lead to cell cycle arrest, providing time for DNA repair before replication oup.comnih.govacs.org. However, inefficient repair of adducts, particularly from the non-transcribed strand, can occur in cells with defective p53 function, potentially contributing to enhanced cytotoxicity aacrjournals.org.
Induction of Mutagenesis and Mutational Spectra
This compound is a potent mutagen, and its interaction with DNA leads to the induction of various types of mutations, including base substitutions, insertions, and deletions nih.govresearchgate.net. The spectrum of mutations induced by BPDE is often specific and differs from background mutation spectra nih.gov.
A predominant type of mutation induced by this compound is the transversion of GC base pairs, particularly GC to TA transversions researchgate.netnih.govaopwiki.org. This is consistent with the primary formation of adducts at guanine residues ontosight.aioup.comnih.govoup.com. Studies in the hprt gene in human T-lymphocytes showed that a large majority of BPDE-induced mutations were GC to TA transversions nih.gov.
Sequence context plays a significant role in BPDE-induced mutagenesis. Certain sequences, such as AGG and AG dinucleotides, have been identified as sensitive to BPDE mutagenesis nih.gov. GC to TA transversions in the AG dinucleotide of splice acceptor sites can also lead to mRNA splicing errors nih.gov.
While GC to TA transversions are prevalent, other base substitutions like GC to AT and GC to CG transversions have also been observed researchgate.net. The specific mutational spectrum can be influenced by factors such as the cellular system used, DNA sequence context, dose of the mutagen, and the activity of DNA repair pathways scispace.com.
Translesion synthesis (TLS) DNA polymerases play a crucial role in replicating past BPDE-DNA adducts. These polymerases can be error-free or error-prone nih.gov. Human DNA polymerase kappa (polκ) has been shown to efficiently and accurately bypass the major (+)-trans-anti-BPDE-N2-dG adduct in an error-free manner, preferentially inserting cytosine opposite the adducted guanine oup.com. This suggests a role for polκ in bulky carcinogen tolerance oup.com. However, other polymerases, like DNA polymerase eta (polη), may incorporate incorrect nucleotides opposite the adduct, contributing to G to T transversions aopwiki.org.
The persistence of (+)-trans-anti-BPDE-N2-dG adducts is strongly correlated with the incidence of mutations aopwiki.org. A linear correlation has been observed between the amount of this specific adduct and the percentage of mutated colonies in a yeast reporter system aopwiki.org.
Studies have also investigated the repair of BPDE-induced DNA adducts. Nucleotide excision repair (NER) is a major pathway for removing bulky DNA adducts like those formed by BPDE wikipedia.org. Efficient repair can reduce the mutagenic potential of these lesions wikipedia.org. However, the efficiency of repair can be influenced by the level of initial DNA damage, with substantial damage persisting at higher doses despite repair activity nih.gov. Preferential excision repair of BPDE adducts on the transcribed strand has been observed, indicating strand specificity in repair processes nih.gov.
Data Table: BPDE-Induced Mutations in the hprt Gene
| Mutation Type | Number of Mutations (out of 22) | Percentage (%) |
| GC to TA Transversion | 18 | 81.8 |
| GC to other transversions | 2 | 9.1 |
| Other mutation types | 2 | 9.1 |
Data based on findings in human T-lymphocytes nih.gov.
Data Table: DNA Adduct Levels and Repair in Human Fibroblasts
| Initial Damage Level (adducts/10⁶ nucleotides) | Repair after 4-8 hours (%) | Repair after 24 hours (%) |
| 0.882 and 3.44 ± 0.17 | ~50 | - |
| 20.7 ± 1.5 | ~40 (after 8h) | - |
| 105 ± 8 | - | 33 |
| 177 ± 1 | - | 19 |
Data based on repair-proficient human fibroblasts nih.gov.
Data Table: this compound-induced DNA Adducts in HepG2 Cells
| This compound Concentration (µM) | DNA Adducts in HepG2(VV) cells (% of control) |
| 0.1 | 31 |
| 5.0 | ~60 |
Data illustrating the protective effect of hGSTP1(VV) against adduct formation aacrjournals.org.
Cellular Responses to + Anti Bpde Induced Dna Damage
DNA Repair Mechanisms
Cells possess several mechanisms to repair DNA damage induced by (+)-Anti-BPDE. The primary pathway involved in removing bulky adducts like those formed by this compound is Nucleotide Excision Repair (NER) acs.orgguidetopharmacology.orgoup.com. Other mechanisms may also play a role, and the efficiency of repair can vary depending on the specific adduct and cellular context .
Nucleotide Excision Repair (NER) Pathway in Adduct Removal
The NER pathway is the major defense mechanism against bulky DNA lesions induced by various environmental mutagens, including polycyclic aromatic hydrocarbons like BPDE acs.orgguidetopharmacology.orgoup.com. NER operates through a multi-step process that involves the recognition of the DNA damage, unwinding of the DNA helix, excision of a DNA fragment containing the adduct, and synthesis of new DNA to fill the gap using the undamaged strand as a template acs.orgpnas.org. Studies have shown that this compound-DNA adducts are substrates for the NER system acs.orgoup.com. However, the efficiency of NER in removing these adducts can be influenced by factors such as the specific stereochemistry of the adduct and the chromatin structure pnas.org.
Cell Cycle Regulation in Response to this compound Exposure
This compound-induced DNA damage triggers cell cycle checkpoints to prevent the replication of damaged DNA, a critical step in preventing mutagenesis and carcinogenesis acs.orgciteab.comgoogle.com. Cell cycle arrest provides time for DNA repair mechanisms to act before DNA replication or cell division occurs acs.org.
G1 Phase Arrest Mechanisms
Exposure to this compound can induce cell cycle arrest, particularly in the G1 phase acs.orgciteab.comgoogle.com. This G1 arrest prevents cells from entering the S phase, where DNA replication takes place acs.org. Studies in human fibroblasts have shown that (+/-)-anti-BPDE treatment leads to an increase in the percentage of cells in the G1 phase, indicating G1 phase arrest acs.org. This arrest is considered a protective cellular response that allows for the repair of DNA adducts before replication acs.org. The abrogation of this G1 arrest, for instance, by certain environmental agents, can potentiate the genotoxic effects of BPDE acs.org.
Induction of Tumor Suppressor Protein p53 and Cell Cycle Regulator p21
A key component of the cellular response to this compound-induced DNA damage is the induction and accumulation of the tumor suppressor protein p53 acs.orgciteab.comgoogle.com. p53 plays a pivotal role in the DNA damage response by activating downstream genes that mediate cell cycle arrest, apoptosis, or senescence nih.govgoogle.com. (+/-)-Anti-BPDE treatment has been shown to cause a dose-dependent increase in p53 protein levels in human fibroblasts acs.org.
One of the primary transcriptional targets of p53 is the cell cycle regulator p21 (p21WAF1/Cip1) acs.orgciteab.comgoogle.comnih.gov. p21 is a cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates cyclin-CDK complexes, leading to cell cycle arrest, particularly at the G1-S checkpoint acs.orgnih.gov. This compound exposure results in increased levels of p21 protein, which is consistent with the observed G1 phase arrest acs.orgciteab.comnih.gov. While p53 is a major regulator of p21 induction, studies have also suggested the possibility of p53-independent p21 transactivation in response to BPDE acs.orgaacrjournals.org. The induction of p21 by this compound contributes significantly to the cell cycle arrest, providing a window for DNA repair acs.org.
Apoptosis and Programmed Cell Death Pathways
Genotoxic damage induced by this compound is implicated as a critical event in the activation of apoptosis, or programmed cell death, in responsive mammalian cells nih.gov. Studies have shown that (+/-)-anti-BPDE can rapidly activate apoptosis, with typical cellular and molecular markers of apoptosis becoming apparent within 1.5 hours following treatment in human promyelocytic leukemic cells nih.gov. A minimum threshold of DNA damage appears necessary to elicit this apoptotic response nih.gov. For instance, approximately 1-2 x 10⁻⁵ adducts per base, or about 1 putative lesion per human gene, were indicated as the minimum threshold for apoptosis activation in one study nih.gov.
The tumor suppressor protein p53 plays a pivotal role in the cellular response to DNA damage induced by this compound, acting as a protective agent aacrjournals.org. p53 can mediate apoptosis induction oup.comaacrjournals.org. Cells with defective p53 function have shown enhanced sensitivity to this compound-induced DNA damage and displayed increased levels of apoptosis compared to cells with wild-type p53 activity aacrjournals.org. This suggests that while wild-type p53 is important for efficient DNA repair, its absence or mutation can lead to increased cell death via apoptosis when DNA damage is present aacrjournals.org. The PI3-K/Akt pathway is known to generally suppress apoptosis, and its activation by BPDE may represent an anti-apoptotic signal that could oppose DNA damage-induced apoptotic signaling oup.comki.sepsu.edu.
Signal Transduction Pathways Activated by this compound
This compound triggers stress responses linked to gene expression, cell death, and survival through the activation of various signal transduction cascades researchgate.net.
Treatment with this compound has been shown to cause a significant increase in the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2) aacrjournals.orgunm.edu. This activation is associated with increased phosphorylation of the p53 protein at the serine 15 residue aacrjournals.org. Inhibition of ERK1/2 by specific inhibitors can lead to destabilization and decreased accumulation of p53, as well as inhibition of p53 phosphorylation at serine 15 aacrjournals.org. This suggests a possible role for ERK1/2 acting upstream of p53 in a signal transduction pathway initiated by this compound aacrjournals.org. While ERK activation is observed, some findings suggest that ERK activation by BPDE might contribute to an anti-apoptotic signal nih.gov.
This compound has been observed to activate the NF-κB pathway aacrjournals.orgbiorxiv.org. Studies have shown a significant induction of NF-κB activity following this compound treatment aacrjournals.orgnih.gov. This activation can be substantial, with one study reporting a 53-fold increase in NF-κB activity in certain cell lines aacrjournals.org. NF-κB is a transcription factor that regulates the expression of genes, including those involved in inflammation and cell survival biorxiv.org. Although p53-mediated activation of NF-κB has been implicated in the induction of apoptosis, interference with this pathway can occur oup.comaacrjournals.org.
This compound treatment also leads to the activation of c-Jun N-terminal kinase (JNK) signaling oup.comnih.gov. JNK is a member of the MAPK family and is known to play a role in DNA damage-induced AP-1 activation nih.gov. BPDE treatment has been shown to increase the phosphorylation of JNK, indicative of its activation nih.gov. Signaling through JNK can be p53 dependent and result in downstream activation of cJun oup.com. Inhibition of JNK signaling has been shown to reduce the expression of certain inflammatory mediators induced by BPDE oup.comresearchgate.net. JNK also plays a significant role in apoptosis modulation, responding to cellular stressors and regulating apoptosis through both pro- and anti-apoptotic effects mdpi.com.
Transcriptional Responses to this compound-Induced Genotoxic Stress
(+/-)-Anti-BPDE, as a carcinogen causing bulky-adduct DNA damage, induces early transcriptional signatures in human cells nih.gov. Higher concentrations of BPDE generally elicit more robust gene expression changes nih.gov. The genes affected are involved in multiple cellular functions, including cell cycle regulation, growth, and apoptosis nih.gov. Disturbances in the expression of genes related to cell cycle regulation, growth, and apoptosis have been correlated with observed S and G₂/M phase cell cycle arrest and cytotoxic phenotypes induced by different levels of BPDE acs.orgnih.gov.
Bioinformatic analysis of transcriptional data suggests that several transcription factors and their related stress signaling pathways partly account for the transcriptional signature induced by BPDE nih.gov. Additionally, gene ontology analysis of microarray data has shown downregulation of genes involved in transport, cytoskeleton, and DNA repair following exposure to higher concentrations of BPDE nih.gov. However, other research indicates the induction of DNA repair genes following BPDE exposure as part of an adaptive response oup.com.
Studies comparing transcriptional responses in cells with different p53 status have shown that while BPDE exposure results in gene expression profiles distinguishable by exposure duration regardless of p53 status, a subset of genes show significantly different expression depending on whether p53 is wild-type or null scispace.com. Apoptotic signaling genes, for instance, were upregulated in p53 wild-type cells but not in p53-null cells scispace.com.
Here is a table summarizing some of the observed effects of this compound on key proteins and pathways:
| Pathway/Protein | Effect of this compound Exposure | Notes | Source(s) |
| p53 Protein Level | Dose-dependent increase in human fibroblasts | Attenuated by cadmium or TPA | acs.orgaacrjournals.org |
| p53 Phosphorylation | Increased phosphorylation at serine 15 | Inhibited by TPA or MEK inhibitor U0126 | aacrjournals.org |
| ERK1/2 Activation | Significant increase in phosphorylation and activation | Potentiated by TPA in some contexts, inhibited by U0126 | aacrjournals.orgunm.edunih.gov |
| NF-κB Activation | Activation, significant induction observed | Inhibited by TPA or p38 MAPK inhibitor SB202190 | oup.comaacrjournals.orgnih.gov |
| JNK Signaling | Increased phosphorylation and activation | Inhibition reduces inflammatory mediator expression | oup.comnih.govresearchgate.net |
| Apoptosis | Rapid activation observed | Dependent on DNA damage threshold, influenced by p53 and other pathways | aacrjournals.orgnih.govpsu.edu |
| Cell Cycle | Induction of G1 and S/G2-M arrest | p53-dependent G1 arrest, S phase arrest in both p53 WT and null cells | acs.orgaacrjournals.orgnih.govscispace.com |
| DNA Repair Genes | Downregulation observed at higher concentrations; induction also reported | Part of transcriptional response; adaptive response | nih.govoup.com |
| Apoptotic Signaling Genes | Upregulated in p53 wild-type cells | Not upregulated in p53-null cells | scispace.com |
Detoxification and Elimination of + Anti Bpde and Its Metabolites
Glutathione (B108866) S-Transferase (GST)-Catalyzed Conjugation with Glutathione (GSH)
The primary route for the detoxification of (+)-anti-BPDE is through its conjugation with glutathione (GSH), a reaction catalyzed by the Glutathione S-Transferase (GST) superfamily of enzymes. This enzymatic process increases the water solubility of the lipophilic this compound, facilitating its further metabolism and eventual excretion from the body.
Several isoforms of GSTs are involved in the conjugation of this compound, with varying efficiencies. The pi (π) and mu (μ) classes of GSTs have been identified as the most active in this detoxification pathway. Studies have shown that the acidic isoenzyme from the pi class (GSTP1-1) and the near-neutral isoenzyme from the mu class (GSTM1-1) exhibit high catalytic efficiency towards this compound.
The kinetic parameters of different human cytosolic GSTs highlight their varied efficiencies in conjugating (+/-)-anti-BPDE. The apparent Vmax values for transferases alpha-epsilon, mu, and pi are 38, 570, and 825 nmol/mg/min, respectively, with corresponding apparent Km values of 88, 27, and 54 µM when using (+/-)-anti-BPDE as a substrate. Notably, GSTP1-1 almost exclusively conjugates the carcinogenic (+)-enantiomer.
Kinetic Parameters of Human Cytosolic GST Isoforms for (+/-)-anti-BPDE Conjugation
| GST Isoform | Apparent Vmax (nmol/mg/min) | Apparent Km (µM) | Percentage of Conjugates from (+)-enantiomer |
|---|---|---|---|
| alpha-epsilon | 38 | 88 | 59% |
| mu (GSTM1-1) | 570 | 27 | 60% |
| pi (GSTP1-1) | 825 | 54 | ≥90% |
Role of Specific GST Isoforms (e.g., hGSTP1-1 allelic variants)
Genetic polymorphisms in GSTs can significantly influence an individual's susceptibility to the carcinogenic effects of this compound. The human GSTP1-1 enzyme, a key player in the detoxification of this compound, exhibits common genetic variants that result in amino acid substitutions at positions 105 (Isoleucine to Valine, Ile105Val) and 114 (Alanine to Valine, Ala114Val). These variations can alter the enzyme's catalytic efficiency.
Research has shown that the hGSTP1-1 variant with Valine at position 105 (Val105) generally exhibits a higher catalytic efficiency for the conjugation of this compound compared to the more common Isoleucine variant (Ile105). nih.gov This suggests that individuals with the Val105 variant may be more efficient at detoxifying this carcinogen. The catalytic efficiency, represented by the kcat/Km ratio, is a measure of how efficiently an enzyme converts a substrate into a product. While specific kcat/Km values for this compound with different hGSTP1-1 variants are not consistently reported across all studies, the general consensus points to the superior detoxifying capacity of the Val105 variant for this particular substrate.
Catalytic Efficiency of hGSTP1-1 Allelic Variants
| Allelic Variant | Amino Acid at Position 105 | Relative Catalytic Efficiency for this compound |
|---|---|---|
| hGSTP1-1A | Isoleucine (Ile) | Lower |
| hGSTP1-1B | Valine (Val) | Higher nih.gov |
Metabolism of Glutathione Conjugates
Following the conjugation of this compound with GSH to form the glutathione conjugate, denoted as (-)-anti-BPD-SG, this metabolite undergoes further processing to facilitate its elimination. This metabolic cascade is initiated by the enzyme gamma-glutamyltranspeptidase.
Gamma-Glutamyltranspeptidase-Mediated Processing
Gamma-glutamyltranspeptidase (γ-GT) is a cell-surface enzyme that plays a crucial role in the catabolism of glutathione and its conjugates. ias.ac.in It initiates the breakdown of (-)-anti-BPD-SG by cleaving the γ-glutamyl bond, releasing glutamic acid and leaving a cysteinylglycine (B43971) conjugate. This is the first and rate-limiting step in the conversion of glutathione conjugates to mercapturic acids, which are the final, excretable products.
Efflux and Transport Mechanisms of this compound Conjugates
Once formed, the glutathione conjugates of this compound must be transported out of the cell to prevent intracellular accumulation and potential toxicity. This efflux is an active process, requiring energy in the form of ATP and mediated by specific transport proteins.
ATP-Dependent Canalicular Transport
The transport of the (-)-anti-BPD-SG conjugate across the cell membrane, particularly the canalicular membrane of liver cells, is an ATP-dependent process. nih.govnih.gov This active transport is crucial for the biliary excretion of the conjugate. In murine models, the ATP-dependent transport of (-)-anti-BPD-SG was found to follow Michaelis-Menten kinetics, with an apparent Km of 46 µM. nih.govnih.gov This indicates a high-affinity transport system for this specific conjugate.
This transport is mediated by members of the ATP-binding cassette (ABC) transporter superfamily, specifically the Multidrug Resistance-Associated Proteins (MRPs). nih.gov MRP1 and MRP2 are known to transport a wide variety of glutathione conjugates. nih.gov The coordinated action of GST-mediated conjugation and MRP-mediated efflux constitutes a highly efficient system for the detoxification and elimination of this compound.
Kinetic Parameters of ATP-Dependent Transport of (-)-anti-BPD-SG
| Model System | Apparent Km (µM) | Transporter Family |
|---|---|---|
| Murine Hepatic Canalicular Plasma Membrane Vesicles | 46 nih.govnih.gov | ABC Transporters (e.g., MRPs) nih.gov |
Carcinogenic Potential of + Anti Bpde and Associated Diseases
Mechanisms of (+)-Anti-BPDE-Induced Carcinogenesis
The primary mechanism of this compound's carcinogenicity involves its reaction with the N2 position of guanine (B1146940) in DNA to form a bulky adduct, specifically (+)-trans-10S-BP-N2-dG. oup.comnih.gov This adduct distorts the DNA helix, and if not repaired, can lead to mutations during DNA replication. nih.govoup.com The process of translesion synthesis (TLS), where specialized DNA polymerases bypass the DNA lesion, is often error-prone and a major source of these mutations. nih.gov For instance, DNA polymerase eta (Polη) has been shown to predominantly insert an incorrect adenine (B156593) (A) opposite the (+)-trans-anti-BPDE-N2-dG adduct. nih.gov
While the cell possesses repair mechanisms like Nucleotide Excision Repair (NER) to remove such bulky adducts, high levels of exposure to this compound can overwhelm these systems. nih.govresearchgate.net This failure of DNA repair allows the persistence of adducts, increasing the likelihood of mutations in critical genes that regulate cell growth and division. nih.gov
The tumor suppressor gene TP53, which encodes the p53 protein, is a critical target for this compound-induced mutagenesis. tandfonline.comnih.govmedlineplus.gov The p53 protein, often called the "guardian of the genome," plays a central role in preventing cancer by halting the cell cycle to allow for DNA repair or by inducing apoptosis (programmed cell death) if the damage is too severe. medlineplus.govwikipedia.org
Mutations in the TP53 gene are found in over 50% of all human cancers. researchgate.netnih.gov Exposure to this compound has been shown to induce a characteristic mutational signature in the TP53 gene, predominantly G:C to T:A transversions. researchgate.net These mutations can inactivate the tumor-suppressing function of the p53 protein, allowing cells with damaged DNA to proliferate, a key step in tumorigenesis. medlineplus.govnih.gov
Research has identified specific "hotspot" codons within the TP53 gene that are frequently mutated in smoking-related cancers. nih.gov Studies using humanized mouse embryo fibroblasts have demonstrated that this compound induces mutations at several of these same hotspots, including codons 157, 158, 245, 248, 249, and 273, providing a direct molecular link between this carcinogen and the genetic alterations seen in human tumors. nih.govnih.gov
| Codon | Amino Acid Change | Frequency in Smokers' Lung Cancer | Induced by this compound in vitro |
| 157 | Val -> Phe | High | Yes |
| 158 | Arg -> Gly | High | Yes |
| 245 | Gly -> Ser/Cys | High | Yes |
| 248 | Arg -> Gln/Trp | High | Yes |
| 249 | Arg -> Ser | High | Yes |
| 273 | Arg -> Cys/His | High | Yes |
Association with Specific Cancer Types
The carcinogenic effects of this compound are most strongly linked to cancers of tissues directly exposed to PAHs, such as the lungs in smokers. However, evidence also suggests a potential role in the development of other cancers.
The association between this compound and lung cancer is well-established. aacrjournals.orgnih.govnih.gov As a major component of tobacco smoke, BaP is inhaled and its metabolite, this compound, directly damages the DNA of bronchial epithelial cells. nih.govresearchgate.net The levels of BPDE-DNA adducts are significantly higher in the lung tissue of smokers compared to non-smokers. nih.gov
Numerous molecular epidemiological studies have demonstrated that higher levels of BPDE-DNA adducts in blood lymphocytes are associated with an increased risk of developing lung cancer. aacrjournals.orgnih.gov This sensitivity to BPDE-induced DNA damage is considered an independent risk factor for the disease. aacrjournals.orgaacrjournals.org The characteristic G to T transversions induced by this compound in the TP53 gene are a hallmark of lung tumors in smokers, further solidifying its etiological role. nih.govnih.gov
| Study Type | Finding | Implication for Lung Cancer |
| Case-Control Studies | Lung cancer patients exhibit significantly higher levels of BPDE-DNA adducts compared to healthy controls. nih.gov | Increased susceptibility to DNA damage by this compound is a risk factor for lung cancer. |
| Molecular Analysis | The mutational spectrum in the TP53 gene of lung tumors from smokers matches the mutations induced by this compound. nih.govnih.gov | Provides a direct mechanistic link between a specific chemical in cigarette smoke and the genetic alterations driving lung cancer. |
| In Vitro Exposure | Treatment of human lung cells with BaP leads to the formation of BPDE-DNA adducts. researchgate.netaacrjournals.org | Demonstrates the capacity of lung cells to metabolize BaP into its ultimate carcinogenic form, initiating DNA damage. |
While the evidence is most robust for lung cancer, the carcinogenic potential of this compound and its parent compound, BaP, extends to other tissues.
Oral Cancer: Studies have shown a positive correlation between smoking, the presence of BPDE-DNA adducts in oral tissues, and the risk of oral cancer. researchgate.net Patients with high levels of these adducts in their oral tissue have a significantly increased risk of developing the disease. researchgate.net
Bladder Cancer: PAHs from tobacco smoke are absorbed into the bloodstream, metabolized, and their byproducts are excreted in urine, exposing the bladder epithelium to carcinogens. While direct studies on this compound in bladder cancer are less common, the parent compound BaP is a known risk factor. researchgate.net Some research has shown that side-stream smoke, which contains high levels of BaP, can lead to the formation of DNA adducts in the bladder mucosa of mice. oncotarget.com
Colon Cancer: The link between this compound and colon cancer is more speculative. However, some studies have suggested an association between exposure to PAHs and an increased risk of colorectal cancer. One prospective cohort study found that a lowered immunological response to certain oral bacteria, which can be influenced by factors like smoking, was a risk factor for colon and bladder cancer, suggesting complex interactions between environmental exposures and cancer risk at these sites. nih.gov
Molecular Epidemiology and Biomarker Research of + Anti Bpde Exposure and Effect
Biomarkers of (+)-Anti-BPDE Exposure
Biomarkers of exposure to this compound are essential tools in molecular epidemiology to assess internal dose and understand the relationship between exposure and biological effects. Several types of biomarkers have been investigated, including DNA adducts, serum antibodies, and urinary metabolites.
DNA Adduct Quantification in Human Tissues (e.g., lymphocytes, lung, colon, white blood cells)
The formation of this compound-DNA adducts is a key event in the initiation of BaP-induced tumorigenesis. These adducts, particularly the this compound-N2-deoxyguanosine adduct, are considered promutagenic lesions. Quantification of these adducts in various human tissues serves as a direct measure of the biologically effective dose of this compound.
Studies have quantified this compound-DNA adduct levels in DNA from human lung tissue, aorta, and lymphocytes of cigarette smokers and workers occupationally exposed to PAHs. oup.com An HPLC/fluorescence method has been applied to specifically detect anti-BPDE-DNA adducts in mononuclear white blood cells (lymphocyte plus monocyte fraction) from humans exposed to PAHs. oup.comnih.gov High occupational PAH exposure in coke oven workers and chimney sweeps significantly increased levels of BPDE-DNA adducts in mononuclear white blood cells, unlike aluminium workers and control subjects. oup.comnih.gov The increase in BPDE-DNA adduct levels in mononuclear white blood cells was significantly related to chronic inhalatory and high PAH exposure. nih.gov
This compound-DNA adducts have also been detected in human colon mucosa samples, although at lower levels compared to those found in human aorta or lung tissue from lung cancer patients and white blood cells from healthy subjects. oup.com White blood cells from lung cancer patients and coke oven workers exposed to PAHs showed higher levels of anti-BPDE-DNA adducts. oup.com Adduct levels in human colon varied between 0.2 and 1.0 this compound-DNA adducts/10⁸ nucleotides in one study. oup.com
Research using A549 human epithelial lung carcinoma cells exposed to this compound showed the formation and removal of adducts over time. acs.org The maximal level of adducts was reached within 20 minutes of exposure, followed by an initial rapid decline and a later statistically significant slower rate of removal. acs.org After 1 hour of incubation, about 45% of the adducts were removed, followed by 75% at 6 hours. acs.org
Studies comparing DNA adduct levels in different human tissues highlight the varying susceptibility and exposure levels in different organs and cell types. For example, while some studies found no difference in this compound-DNA adduct levels between exposed and control samples in certain occupational settings, others clearly demonstrated increased levels associated with high PAH exposure. oup.comnih.govmdpi.com
Serum Antibodies to this compound-DNA Adducts
Exposure to PAHs and the subsequent formation of DNA adducts can induce an immune response, leading to the production of antibodies against these modified DNA structures. The presence of serum antibodies to benzo(a)pyrene diol epoxide-DNA adducts (anti-BPDE-DNA antibodies) has been investigated as a potential biomarker of exposure and DNA damage. nih.govaacrjournals.orgresearchgate.netaacrjournals.orgnih.govcornell.edu
Elevated levels of exposure to PAHs have been shown to result in increased levels of anti-BPDE-DNA antibodies. nih.govcornell.edu This suggests that these antibodies can serve as biomarkers of exposure to environmental carcinogens and indicators of DNA damage. nih.govaacrjournals.orgaacrjournals.org
Urinary Metabolites as Indicators of Exposure
While not a direct measure of this compound itself, urinary metabolites of the parent compound BaP, such as 1-pyrenol, are widely used biomarkers of PAH exposure. Since this compound is a metabolite of BaP, levels of these urinary metabolites can serve as indirect indicators of potential this compound formation.
Studies in occupationally exposed workers have measured urinary metabolites like 1-pyrenol to assess PAH exposure. mdpi.comoup.comaacrjournals.org A positive correlation has been observed between urinary 1-pyrenol levels and this compound-DNA adduct levels in mononuclear white blood cells of coke oven workers, indicating a link between external PAH exposure, as measured by urinary metabolites, and internal dose reflected in DNA adducts. oup.comaacrjournals.org
Genetic Polymorphisms and Susceptibility to this compound Effects
Individual susceptibility to the effects of this compound can be influenced by genetic variations in enzymes involved in the metabolism and detoxification of PAHs. Polymorphisms in genes encoding cytochrome P450 enzymes and glutathione (B108866) S-transferases are particularly relevant.
Cytochrome P450 (CYP1A1) Genetic Variants
Cytochrome P450 1A1 (CYP1A1) is involved in the metabolic activation of BaP to its reactive intermediates, including precursors of this compound. Genetic polymorphisms in the CYP1A1 gene can affect enzyme activity and inducibility, thereby influencing the level of this compound formation.
Studies have investigated the association between CYP1A1 genetic variants and this compound-DNA adduct levels. Research in smokers' lungs has shown a dependence of this compound-DNA adduct levels on CYP1A1 genotypes. researchgate.netoup.comcapes.gov.br For instance, in lung parenchyma, higher this compound-DNA adduct levels were observed in individuals with certain CYP1A1 variant genotypes. researchgate.netoup.comcapes.gov.br Smokers with homozygous CYP1A1 variant genotypes, particularly in combination with certain GSTM1 genotypes, have been found to have higher adduct levels and potentially increased susceptibility to lung cancer. capes.gov.brnih.gov
In pterygium samples, differences in BPDE-like DNA adduct levels were associated with CYP1A1 genetic polymorphisms. nih.gov The risk of BPDE-like DNA adduct formation was significantly higher in patients with certain CYP1A1 variant genotypes compared to those with the wild-type genotype. nih.gov This suggests that CYP1A1 polymorphisms are significant risk factors in BPDE-like DNA adduct formation in pterygium patients. nih.govnih.gov CYP1A1 protein expression has also been found to be associated with allelic variation in pterygium tissue. nih.gov
Glutathione S-Transferase (GSTM1, GSTP1) Genetic Variants
Glutathione S-transferases (GSTs), particularly GSTM1 and GSTP1, play a crucial role in the detoxification of reactive epoxide metabolites of PAHs, including this compound, by conjugating them with glutathione. Genetic polymorphisms in the GSTM1 and GSTP1 genes can lead to reduced or absent enzyme activity, affecting the body's ability to detoxify this compound.
The GSTM1 gene is polymorphic, with a significant proportion of the population having a homozygous deletion (GSTM1-null genotype) that results in a complete lack of GSTM1 enzyme activity. oup.comnih.gov Studies have investigated the influence of the GSTM1-null genotype on this compound-DNA adduct levels. In smokers' lungs, the this compound-DNA adduct was found to be more pronounced in persons with the GSTM1-null genotype. researchgate.netoup.comcapes.gov.br Workers without GSTM1 activity (GSTM1-null genotype) have shown increased anti-B[a]PDE–DNA adduct levels in mononuclear white blood cells. oup.com
The GSTP1 gene also exhibits polymorphisms, notably a variant at codon 105 (Ile105Val) that affects enzyme activity towards certain PAH epoxides. oup.comnih.gov The GSTP1 Val105 allelic variant has been reported to have greater catalytic activity for carcinogenic diol epoxides of PAHs, such as BPDE, than the Ile105 variant. oup.com Studies have explored the combined effects of GSTM1 and GSTP1 genotypes on DNA adduct formation and cancer risk. Some research suggests an interaction between GSTM1 and GSTP1 genetic polymorphisms, where certain combinations, such as GSTM1-null and GSTP1 variant genotypes, are associated with higher carcinogen-derived DNA adduct levels. nih.govnih.gov
While some studies have found associations between GSTM1 and GSTP1 polymorphisms and increased risk of certain cancers, particularly in smokers, the findings regarding their direct association with this compound-DNA adduct levels can vary depending on the study population and exposure levels. nih.govnih.govcancerindex.org However, the role of these genetic variants in modulating the detoxification of this compound and influencing individual susceptibility to its genotoxic effects is a significant area of research in molecular epidemiology.
Here is a summary of some research findings related to genetic polymorphisms and this compound DNA adducts:
| Gene | Polymorphism | Associated Effect on this compound DNA Adducts | Reference(s) |
| CYP1A1 | Variant genotypes (e.g., CYP1A1 *2) | Associated with higher this compound-DNA adduct levels in smokers' lungs. | researchgate.netoup.comcapes.gov.brnih.gov |
| CYP1A1 | Variant genotypes (e.g., m1/m2, m2/m2) | Associated with increased risk of BPDE-like DNA adduct formation in pterygium. | nih.govnih.gov |
| GSTM1 | GSTM1-null genotype | Associated with higher this compound-DNA adduct levels in smokers' lungs. | researchgate.netoup.comcapes.gov.br |
| GSTM1 | GSTM1-null genotype | Associated with increased anti-B[a]PDE–DNA adduct levels in coke oven workers. | oup.com |
| GSTP1 | Val105 variant | Reported to have greater catalytic activity for BPDE detoxification. | oup.com |
| GSTM1 & GSTP1 | Combined GSTM1-null and GSTP1 variant | Suggested association with higher DNA adduct levels. | nih.govnih.gov |
Table: Genetic Polymorphisms and Association with this compound DNA Adducts
| Gene | Polymorphism Type | Key Finding |
| CYP1A1 | Variant | Higher this compound-DNA adduct levels observed in individuals with certain variants, particularly in smokers. |
| GSTM1 | Null deletion | Associated with increased this compound-DNA adduct levels due to lack of detoxification activity. |
| GSTP1 | Variant (e.g., Val105) | May influence detoxification efficiency of BPDE. Combined effects with GSTM1 observed. |
Table: Prevalence of Anti-BPDE-DNA Antibodies in a General Population Study
| Characteristic | Prevalence of Positive Serum Antibodies (%) | Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference(s) |
| Overall Population | 21.0 | - | - | nih.govaacrjournals.orgaacrjournals.org |
| Living in Urban Area | - | 1.49 | 1.16-1.92 | nih.govaacrjournals.orgaacrjournals.org |
| Active Tobacco Smoking | - | 1.25 | 1.06-1.48 | nih.govaacrjournals.orgaacrjournals.org |
| Family History of Lung Cancer | - | 1.30 | 0.90-1.88 | nih.govaacrjournals.orgaacrjournals.org |
Methodological Advancements in Biomarker Detection
Methodological advancements have significantly improved the ability to detect and quantify biomarkers of exposure to this compound, a key carcinogenic metabolite of benzo[a]pyrene (B130552) (BaP). These biomarkers primarily include DNA adducts, protein adducts, and urinary metabolites, providing crucial insights into internal dose and biologically effective dose in molecular epidemiology studies.
Sensitive detection methods have been developed and optimized for analyzing DNA adducts, such as those formed by anti-BPDE. Techniques like enzyme-linked immunosorbent assay (ELISA), 32P-postlabeling, and synchronous fluorescence spectrophotometry (SFS) have been applied to detect adduct formation in DNA, often utilizing readily accessible sources like DNA from white blood cells fishersci.nowikipedia.org. High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FD) is another sensitive method specifically applied to detect anti-BPDE–DNA adducts fishersci.noscitoys.comnih.govuni-freiburg.de. This method allows for the specific identification of B[a]P tetrol I-1, a hydrolysis product of anti-BPDE–DNA adducts, and has demonstrated sufficient sensitivity, with a detection limit of 2 adducts/10⁸ nucleotides using 100 μg DNA fishersci.no. HPLC/FD is considered rapid and simple, requiring fewer specific precautions compared to handling high specific activity ³²P or using specific antibodies fishersci.no. Non-competitive immunoassays, including ELISA and immuno-slot blot, using polyclonal and monoclonal antibodies specific for (+/-)-anti-BPDE DNA adducts, have also shown high sensitivity, capable of detecting less than 0.1 fmol adducts in immobilized DNA and 0.2 adducts/10⁶ nucleotides induced by low concentrations of (+/-)-anti-BPDE ctdbase.org. While ELISA is recommended for large-scale studies, it can suffer from non-specificity due to potential cross-reactivity with other PAH metabolites wikipedia.orglibretexts.orgnih.gov.
Protein adducts, particularly those formed with serum albumin (SA) and hemoglobin (Hb), serve as stable biomarkers of exposure to electrophilic metabolites like BPDE wikipedia.orglibretexts.org. This compound forms carboxylic ester adducts with albumin, while (-)-anti-BPDE forms Nτ-histidine adducts wikipedia.orglibretexts.org. Various analytical techniques have been employed to measure these adducts. Early methods included gas chromatography (GC)/MS and HPLC with UV or fluorescence detection after hydrolysis of the protein adducts to release tetrols wikipedia.orglibretexts.org. More recently, mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS) and high-resolution tandem mass spectrometry (HRMS/MS), have enabled the identification and quantification of specific protein adducts with higher specificity and sensitivity wikipedia.orglibretexts.orgnih.gov. An HPLC/HRMS/MS methodology has been developed to detect and identify BPDE-His adducts at the sub-fmol/mg SA level. This approach offers high specificity compared to ELISA or laser-induced fluorescence. A sandwich ELISA method was also developed to improve the measurement of intact SA adducts, achieving quantification at the fmol/mg level, although it faced challenges with high background readings at low PAH exposure levels nih.gov.
Urinary metabolites of BaP, such as tetrahydroxylated metabolites and hydroxylated BaP metabolites like 3-hydroxybenzo[a]pyrene (3-OHBaP), are also utilized as biomarkers of exposure. Advancements in analytical methods for these metabolites include gas chromatography-tandem mass spectrometry (GC-MS/MS) for tetrahydroxylated metabolites in hair, demonstrating sufficient sensitivity to monitor environmental exposure levels. For urinary metabolites, methods like HPLC with laser-induced fluorescence detection (LIF) and LC coupled with hybrid quadrupole time-of-flight mass spectrometry (Q-TOFMS) or electrospray tandem mass spectrometry (LC-ESI-MS/MS) have been developed. These methods allow for the sensitive detection and quantification of metabolites like 3-OHBaP and benzo[a]pyrene-7,8,9,10-tetrahydrotetrol uni-freiburg.de. LC-ESI-MS/MS methods for urinary 3-OHBaP glucuronide and sulfate (B86663) conjugates have achieved high sensitivity with limits of detection as low as 0.06 ng/L.
The choice of analytical method often depends on the specific biomarker being measured, the required sensitivity, and the scale of the study. While immunoassays can be suitable for large-scale screening, chromatographic and mass spectrometry-based techniques offer higher specificity and are essential for the precise identification and quantification of individual adducts and metabolites wikipedia.orglibretexts.orgnih.gov. The continuous development and refinement of these methodologies are crucial for accurately assessing human exposure to this compound and understanding its role in molecular epidemiology.
Detailed research findings on the sensitivity of various methods for detecting BPDE-related biomarkers are summarized in the table below:
| Biomarker Type | Analyte | Method | Sample Matrix | Sensitivity/Detection Limit | Source |
| DNA Adducts | Anti-BPDE–DNA adducts (as B[a]P tetrol I-1) | HPLC/Fluorescence Detection | Mononuclear white blood cells | 2 adducts/10⁸ nucleotides (100 μg DNA) | fishersci.no |
| DNA Adducts | (+/-)-anti-BPDE DNA adducts | Non-competitive ELISA | Immobilized DNA | < 0.1 fmol adducts | ctdbase.org |
| DNA Adducts | (+/-)-anti-BPDE DNA adducts | Non-competitive Immuno-slot blot | DNA | 0.2 adducts/10⁶ nucleotides | ctdbase.org |
| Protein Adducts | BPDE-His adducts | HPLC/HRMS/MS | Human serum albumin | Sub-fmol/mg SA level | |
| Protein Adducts | BPDE-albumin adducts | Sandwich ELISA | Human plasma | Fmol/mg level | nih.gov |
| Urinary Metabolites | 3-OHBaP glucuronide | LC-ESI-MS/MS | Human urine | 0.16 ng/L | |
| Urinary Metabolites | 3-OHBaP sulfate | LC-ESI-MS/MS | Human urine | 0.06 ng/L | |
| Urinary Metabolites | Benzo[a]pyrene-7,8,9,10-tetrahydrotetrol | Microflow LC-Q-TOFMS | Rat urine | Detected at 0.19 ± 0.41 ng/100 mL in controls | |
| Metabolites in Hair | Tetrahydroxylated metabolites of BaP | GC-tandem mass spectrometry | Hair | Sufficiently sensitive for environmental levels |
Experimental Methodologies and Research Models for + Anti Bpde Studies
In Vitro Cellular Models
In vitro cellular models provide a controlled environment to study the direct interactions of (+)-anti-BPDE with cells and cellular components, allowing for detailed mechanistic investigations.
Human Epithelial and Fibroblast Cell Lines (e.g., HepG2, TK6, A549, FL cells, GM03349)
Various human cell lines, including epithelial and fibroblast lines, are utilized to assess the genotoxicity and metabolic effects of this compound. Studies using cell lines such as H358 human bronchoalveolar cells and HepG2 cells have investigated DNA adduct formation. H358 cells, known for their basal levels of CYPs and AKRs, serve as a well-characterized model for B[a]P metabolism in the lung, while HepG2 cells are extensively used as a model for liver metabolism of B[a]P. acs.org Research has shown that (+)-B[a]PDE-dGuo was the major adduct formed in H358 lung cells. acs.org
While specific details on the use of TK6, A549, FL cells, and GM03349 with this compound in the provided search results are limited, the general application of human cell lines in genotoxicity testing, including the comet assay, is well-established for various genotoxic agents. science.govscience.govresearchgate.net The alkaline comet assay, for instance, has been used to assess DNA migration induced by both racemic anti-BPDE and this compound in cultured lymphocytes, showing similar effects within the same concentration range after a 2-hour exposure. science.govscience.gov
Primary Human Cell Cultures (e.g., lymphocytes)
Primary human cell cultures, particularly lymphocytes, are valuable for biomonitoring and assessing DNA damage induced by genotoxic agents like this compound in a setting more closely related to in vivo human exposure. Primary human lymphocytes have been used in studies evaluating the genotoxic effects of various chemicals using the alkaline comet assay. science.govscience.govresearchgate.net This assay can detect DNA damage, including strand breaks and alkali-labile sites. researchgate.net Studies have demonstrated that both racemic anti-BPDE and this compound induce DNA migration in cultured primary human lymphocytes, as measured by the alkaline comet assay. science.govscience.gov The comet assay is considered a fast and cost-effective method for assessing DNA damage in lymphocytes, which are often used in human biomonitoring studies as they can reflect the total body burden of genotoxicity. researchgate.net
In Vivo Animal Models
In vivo animal models are crucial for investigating the complex metabolic activation of B[a]P, the formation of this compound, and its subsequent role in carcinogenesis and DNA adduct formation within a living system.
Rodent Models for Carcinogenesis and Adduct Formation Studies
Rodent models, such as mice, are widely used to study the in vivo effects of B[a]P and the formation of its carcinogenic metabolites, including this compound. Studies in mouse skin, A/J mouse lung, and the lung and forestomach of mice have detected (+)-anti-B[a]PDE adducts at sites of tumor formation. nih.gov These studies have utilized techniques like co-chromatography with standards and 32P-postlabelling to identify and quantify the adducts. nih.gov The A/J mouse lung model, for instance, has been used to study DNA adducts following low-dose benzo[a]pyrene (B130552) exposure, confirming the detection of (+)-anti-B[a]PDE-dG adducts. nih.gov
Rodent models are also employed to resolve and quantify the metabolic formation of BPDE isomers and their genotoxic effects. researchgate.net LC-MS/MS has been used in animal experiments to resolve adducts from (+)-anti-, (-)-anti-, and (±)-syn-BPDE isomers, allowing for the quantification of adduct levels in DNA and protein (such as serum albumin). researchgate.net
Advanced Analytical and Spectroscopic Techniques
Advanced analytical and spectroscopic techniques are indispensable for the precise detection, identification, and quantification of this compound, its metabolites, and the DNA adducts it forms.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a widely used and sensitive technique for the analysis of this compound-derived DNA adducts. HPLC-FLD has been employed for the determination of anti-BPDE-DNA adducts in mononuclear white blood cells from humans exposed to PAHs. ser.nlljmu.ac.uk This method allows for the separation and detection of fluorescent DNA adducts after enzymatic digestion of DNA. researchgate.net
HPLC with fluorescence detection has been used in various studies to analyze reaction mixtures containing BPDE and deoxyribonucleotides to identify and characterize the resulting DNA adducts. researchgate.netacs.org The technique is sensitive enough to detect relatively small amounts of adducts. iarc.fr While HPLC-FLD is a powerful tool, especially for fluorescent compounds or their derivatives, more recent advancements like LC-MS/MS offer higher specificity and sensitivity for detecting DNA adducts, particularly at very low levels in complex biological samples. researchgate.netresearchgate.netamegroups.org However, HPLC-FLD remains a valuable technique in many research settings for its sensitivity to fluorescent analytes. iarc.fr
Representative Data on DNA Adduct Levels
Studies using advanced analytical techniques in rodent models have provided quantitative data on DNA adduct formation. For example, in mice exposed to 100 mg B[a]P per kg body weight, LC-MS/MS analysis revealed significant levels of BPDE-adducts in DNA. researchgate.net
| Sample Type | Adduct Level (per mg) | Technique | Reference |
| Mouse DNA | 28 pmol | LC-MS/MS | researchgate.net |
| Mouse Serum Albumin | 16 fmol | LC-MS/MS | researchgate.net |
These data highlight the much higher level of adduct formation in DNA compared to serum albumin following B[a]P exposure in this rodent model. researchgate.net
HPLC-Fluorescence Chromatogram Example
A typical HPLC-fluorescence chromatogram of a reaction mixture containing (±)-anti-B[a]PDE and buffer incubated at 37°C for 18 hours, followed by solid phase extraction, demonstrates the separation of different components, including potential adducts. researchgate.net Such chromatograms are essential for identifying and quantifying the products formed from the reaction of BPDE with DNA or its components. researchgate.net
Comparison of Analytical Techniques for DNA Adducts
Various analytical procedures have been developed for measuring DNA adducts, including HPLC-FLD, GC-MS, and LC-MS/MS. amegroups.org While HPLC-FLD is sensitive for fluorescent adducts, LC-MS/MS offers greater specificity and is often preferred for complex biological matrices and lower detection limits. researchgate.netamegroups.org Ultrasensitive LC-NSI-HRMS/MS methods have been developed for analyzing specific adducts like BPDE-N2-dG in human samples. amegroups.org
| Technique | Advantages | Considerations | Applications in this compound Studies |
| HPLC-FLD | Sensitive for fluorescent compounds; widely available. iarc.fr | May lack specificity for complex mixtures; requires fluorescent tag or inherent fluorescence. iarc.framegroups.org | Detection of fluorescent DNA adducts in biological samples and reaction mixtures. ser.nlljmu.ac.ukresearchgate.net |
| GC-MS | High separation capacity; good for volatile compounds. iarc.fr | Requires derivatization for non-volatile analytes; less common for large DNA adducts. iarc.framegroups.org | Analysis of some PAH metabolites. amegroups.org |
| LC-MS/MS | High sensitivity and specificity; suitable for non-volatile compounds and complex matrices. iarc.framegroups.org | Can be more complex and costly than HPLC-FLD. amegroups.org | Quantification of BPDE-DNA adduct stereoisomers; analysis of adducts in in vivo samples. researchgate.netresearchgate.netacs.org |
This table summarizes the characteristics and applications of different analytical techniques used in the study of this compound and its adducts. researchgate.netresearchgate.netacs.orgiarc.framegroups.org
Mass Spectrometry (MS/MS) for Adduct Characterization
Mass spectrometry, particularly liquid chromatography tandem mass spectrometry (LC-MS/MS), is a powerful technique used for the identification and quantification of this compound adducts with biological molecules such as DNA and serum albumin. This method allows for the characterization of the chemical structure of the adducts formed tera.orgresearchgate.netspringernature.com.
Studies have employed LC-MS/MS with triple-quadrupole instruments for the identification and quantification of digested BPDE-serum albumin adducts, including this compound-His-Pro and this compound-Lys researchgate.net. The method involves enzymatic hydrolysis to release the adducts and subsequent analysis by LC-MS/MS researchgate.net. Linearity has been reported for the detection of these adducts, although variability can occur at low concentrations researchgate.net. The sensitivity of LC-MS/MS methods for detecting BPDE-serum albumin adducts has been evaluated, with reported limits of detection researchgate.net.
For DNA adducts, LC-MS/MS has been used to characterize the enantiomeric BPDE-dG adducts, including cis-(+)-anti-BPDE-dG and trans-(+)-anti-BPDE-dG jfda-online.com. These adducts exhibit a protonated molecule at m/z 570 and share identical fragment ion patterns in full scan LC-MS/MS analysis jfda-online.com. Fragment ions at m/z 454, 303, 285, 257, and 152 have been observed for BPDE-dG adducts jfda-online.com. Stable isotope-labeled internal standards, such as [15N5]BPDE-dG, are used to improve the reliability and correct for recovery in the quantification of this compound-induced DNA adducts in biological samples like human umbilical cord blood jfda-online.com. The limit of detection for BPDE-dG using LC-MS/MS has been determined jfda-online.com.
Mass spectrometry provides detailed structural information, which is a key advantage over some other methods like 32P-postlabeling tera.org. However, the sensitivity and required amount of DNA can vary depending on the specific MS technique used researchgate.net.
³²P-Postlabeling for DNA Adduct Quantification
³²P-postlabeling is a highly sensitive technique widely used for the detection and quantification of DNA adducts, including those formed by this compound researchgate.netoatext.com. This method involves enzymatic digestion of DNA containing adducts, followed by radioactive labeling of the adducted nucleotides with ³²P, and subsequent separation and detection, often by thin-layer chromatography (TLC) tera.orgresearchgate.net.
The principle of ³²P-postlabeling is that the radioactive label is introduced after the formation of the adducts, allowing for the detection of total DNA adducts tera.org. It is a sensitive method, capable of detecting low levels of adducts, with reported detection limits tera.orgresearchgate.net. This technique has been applied to quantify this compound-induced DNA adducts in various biological samples, including human lymphocytes oatext.com.
While highly sensitive and requiring small quantities of DNA, a limitation of ³²P-postlabeling is the lack of detailed chemical structure information for the detected adducts tera.orgresearchgate.net. The postlabeling efficiency can also vary depending on the specific adduct, potentially introducing uncertainty in the quantification of complex mixtures of adducts tera.org. Despite these limitations, ³²P-postlabeling remains a valuable tool for assessing the total burden of bulky DNA adducts induced by compounds like this compound researchgate.net.
Non-Competitive Immunoassays (ELISA, Immuno-slot blot)
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and immuno-slot blot, are utilized for the quantitative assessment of this compound-DNA adducts scispace.comoup.comethernet.edu.et. These methods rely on the specificity of antibodies raised against the adducts to capture and detect their presence in DNA samples ethernet.edu.ettandfonline.com.
Non-competitive immuno-slot or -dot blot methods involve immobilizing DNA directly onto a membrane surface ethernet.edu.et. The membrane is then incubated with a primary antibody specific for the BPDE-DNA adduct, followed by incubation with an enzyme-conjugated secondary antibody or an avidin-biotin binding step ethernet.edu.et. The signal is generated using colored or chemiluminescent substrates ethernet.edu.et.
Immunoassays offer advantages in terms of throughput and relatively lower cost compared to some other methods researchgate.net. They have been used to detect BPDE-DNA adducts in various cell types and tissues tandfonline.comresearchgate.net. For instance, immunostaining with an anti-BPDE monoclonal antibody that recognizes BPDE-DNA adducts has been used to assess specific PAH exposure in gamete cells researchgate.net.
However, the sensitivity of immunoassays for this compound adducts can be lower than that of methods like HPLC-based assays coupled with fluorescence detection nih.gov. For example, one study indicated that immunological detection required significantly higher concentrations of this compound compared to an HPLC-based assay for adduct quantification nih.gov. The specificity of the antibody is crucial for accurate detection and avoiding cross-reactivity with other DNA modifications tandfonline.com.
Genotoxicity and Mutagenicity Assays
This compound is a well-established genotoxic and mutagenic agent, and various assays are employed to evaluate its ability to induce DNA damage and mutations researchgate.nettandfonline.comwww.gov.ukiaea.orgepa.gov. The formation of DNA adducts by this compound is considered a key event in its mutagenicity and carcinogenicity, potentially leading to misrepair and mutations www.gov.uk. This compound has been shown to induce various genotoxic effects, including point mutations, sister chromatid exchange, chromosomal aberrations, and somatic mutations www.gov.uk.
Studies have demonstrated that this compound can cause a unique array of mutations, particularly in the TP53 tumor suppressor gene, which are associated with smoking-related cancers www.gov.uk.
Comet Assay for DNA Damage Assessment
The Comet assay (also known as the single-cell gel electrophoresis assay) is a versatile and sensitive method used to assess DNA damage, including strand breaks and alkali-labile sites, induced by genotoxic agents like this compound oup.comnih.govsemanticscholar.org. The assay measures the migration of DNA fragments from individual cells embedded in agarose (B213101) gel, forming a comet-like shape, with the tail length or percentage of DNA in the tail reflecting the extent of DNA damage nih.govsemanticscholar.org.
Exposure of human lymphocytes to this compound has been shown to induce DNA migration in the alkaline Comet assay in a concentration-dependent manner oup.comoup.comnih.gov. Comparative studies using both racemic (±)-anti-BPDE and this compound have shown similar induction of DNA migration at comparable concentrations after short exposure periods oup.comoup.com. However, this compound has been observed to induce significantly enhanced DNA migration after longer post-cultivation periods compared to the racemic form oup.comoup.com.
The Comet assay can be modified, for example, by combining it with enzymes like Fpg (formamidopyrimidine-DNA glycosylase) to detect specific types of DNA damage, or with polymerase inhibitors like aphidicolin (B1665134) (APC) to assess DNA repair activity oup.comoup.comsemanticscholar.org. Studies using the Fpg-modified Comet assay have indicated that this compound, in contrast to BaP, does not induce significant levels of Fpg-sensitive sites like oxidized purines or N7-guanine adducts oup.comoup.com. The APC-modified Comet assay has suggested significant excision repair activity in cells exposed to this compound oup.comoup.com.
While the Comet assay is sensitive for detecting DNA damage, the relationship between the DNA effects measured by this assay and the induction of mutations is not always straightforward nih.gov. Some effects detected by the Comet assay may be a consequence of error-free DNA repair processes nih.gov.
PIG-A Mutagenicity Test
The PIG-A (phosphatidylinositol glycan class A) mutagenicity test is an in vitro assay used to quantify mutations induced by genotoxic agents nih.govnih.gov. This assay detects inactivating mutations in the PIG-A gene, which result in the loss of glycosylphosphatidylinositol (GPI)-anchored proteins on the cell surface nih.gov. The frequency of GPI-deficient cells, typically determined by antibody staining and flow cytometry, serves as a measure of mutation frequency nih.gov.
The in vitro PIG-A mutagenicity test has been established and applied in cell lines such as TK6 cells to assess the mutagenic potential of this compound nih.govnih.govresearchgate.net. Studies have used this assay to quantify mutations induced by this compound and investigate the dose-response relationship in the low dose range nih.govnih.gov. The PIG-A assay is considered sensitive for mutagens of diverse chemical classes nih.gov.
Research using the PIG-A test with this compound allows for the assessment of its ability to induce gene mutations, providing insights into its carcinogenic potential nih.govnih.gov.
Chromosomal Aberration Analysis
Chromosomal aberration analysis is a key method for assessing the clastogenic potential of this compound. Studies have shown that exposure to this compound can lead to increased levels of chromosomal aberrations in various cell types. For instance, research involving children treated with Goeckerman therapy, which includes exposure to crude coal tar ointment containing polycyclic aromatic hydrocarbons (PAHs) like benzo(a)pyrene, demonstrated significantly increased levels of total chromosomal aberrations in peripheral lymphocytes after treatment. researchgate.net A significant relationship was observed between the time of UV exposure (part of the therapy) and the total number of aberrated cells, as well as between the daily topical application of coal tar ointment and the level of BPDE-DNA adducts. researchgate.net These findings indicate that exposure to PAHs, and subsequently their metabolites like BPDE, is associated with increased genotoxic effects, including chromosomal damage. researchgate.net
Molecular Biology and Proteomic Approaches
Molecular biology and proteomic approaches are extensively used to understand the cellular responses to this compound exposure at the molecular level. These techniques provide insights into changes in gene expression, protein abundance, and DNA-protein interactions following exposure.
Gene Expression Profiling (Microarrays, RT-PCR)
Gene expression profiling, often employing techniques such as microarrays and quantitative real-time PCR (RT-PCR), allows for the comprehensive analysis of transcriptional changes induced by this compound. Studies utilizing these methods have revealed alterations in the expression of genes involved in various cellular processes, including DNA damage response, DNA repair, cell cycle regulation, apoptosis, and signal transduction. nih.govnih.gov For example, a study investigating miRNA expression profiles in human bronchial epithelial cells transformed by anti-BPDE used a microarray platform to screen miRNA profiles, followed by validation using quantitative real-time PCR (QRT-PCR). besjournal.comnih.gov This research identified differential expression of numerous miRNAs, suggesting their potential role in cell transformation induced by anti-BPDE. besjournal.comnih.gov Another study using high-throughput RT-qPCR analyzed the expression levels of 95 different genes in TK6 cells exposed to this compound, revealing activation of DNA damage signaling, p53 and AP-1 dependent signaling, oxidative stress response, and apoptosis. nih.gov
Western Blot Analysis for Protein Expression
Western blot analysis is a common technique used to measure the protein expression levels of specific targets in response to this compound exposure. This method complements gene expression studies by providing information on the actual protein abundance, which is crucial for understanding the functional consequences of transcriptional changes. While specific detailed findings solely focusing on this compound and Western blot were not extensively detailed in the provided snippets beyond its mention as an application for anti-BPDE antibodies biocompare.comscbt.comorigene.comthermofisher.comcacheby.com, Western blot is a standard technique for validating changes in protein levels suggested by proteomic or gene expression studies. For example, a comparative proteomic analysis of anti-BPDE-transformed human bronchial epithelial cells used Western blotting to verify the increased expression levels of certain proteins identified in the proteomic screen, such as PCNA and TPD52. nih.gov Additionally, Western blot analysis has been used to examine the effect of BPDE on the DNA damage response, specifically looking at the phosphorylation of proteins like Chk1 and the formation of γ-H2AX. researchgate.net
DNA Immunoprecipitation (DNA-IP)
DNA Immunoprecipitation (DNA-IP) is a technique used to isolate and analyze DNA sequences that are bound by specific proteins or modified by DNA adducts. Antibodies specific to this compound-DNA adducts can be used in DNA-IP to enrich for DNA fragments containing these modifications, allowing for their subsequent analysis. Antibodies specific for BPDE-DNA adducts are available and are suitable for applications including immunoprecipitation. biocompare.comscbt.comorigene.comthermofisher.comcacheby.com This technique can be valuable in studying the genomic distribution of this compound adducts and their potential interactions with DNA-binding proteins. Research has utilized antibodies specific for this compound DNA adducts for quantitative estimation of these lesions in DNA fragments. nih.gov
Proteomic Analysis of Cellular Responses
Proteomic analysis provides a global view of protein changes in cells exposed to this compound. Techniques such as two-dimensional electrophoresis (2-DE) coupled with mass spectrometry (MS) are commonly employed. A study examining the response of human amniotic epithelial FL cells to different concentrations of anti-BPDE used 2-DE and mass spectrometry to identify proteins with significantly altered expression. nih.govacs.orgacs.org This analysis revealed that over 60 protein spots changed significantly after BPDE exposure, with 46 proteins successfully identified. nih.govacs.orgacs.org These proteins were involved in diverse cellular functions, including regulation of transcription, cell cycle, cell proliferation, transport, signal transduction, and metabolism. nih.govacs.orgacs.org Another comparative proteomic analysis of anti-BPDE-transformed human bronchial epithelial cells identified differentially expressed polypeptides involved in cell proliferation, protein synthesis, signal transduction, and carcinogenesis. nih.gov These proteomic studies highlight the complex cellular responses triggered by this compound, involving changes in a wide array of protein networks.
Factors Modulating the Biological Effects of + Anti Bpde
Influence of Co-Exposure to Other Environmental Agents
Exposure to complex mixtures of environmental pollutants is common, and the interaction between different agents can modify the toxicity and carcinogenicity of individual compounds like (+)-anti-BPDE.
Heavy Metals (e.g., Cadmium)
Heavy metals are widespread environmental pollutants that often coexist with PAHs. acs.orgresearchgate.net Studies have investigated the combined effects of heavy metals, such as cadmium, and BPDE on cellular responses and DNA damage. Cadmium, while having weak mutagenic properties on its own, has been shown to synergistically enhance the frequency of morphological transformation in mammalian cells when combined with B[a]P. acs.org
Research indicates that cadmium can affect the cellular response to BPDE-induced DNA damage. Specifically, cadmium has been observed to attenuate BPDE-induced p53 accumulation in human fibroblasts at noncytotoxic concentrations (50–70 μM). acs.org Furthermore, the induction of p21 protein, a downstream target of p53 involved in cell cycle arrest, in response to this compound treatment is significantly reduced even at lower cadmium concentrations (20–40 μM), where there is minimal effect on p53 accumulation. acs.org At higher cadmium concentrations (50–70 μM), both p53 and p21 protein levels are significantly reduced. acs.org These findings suggest that cadmium interferes with the cellular DNA damage response pathway activated by BPDE, potentially by inhibiting p53 accumulation and its function in transactivating p21. acs.org
Some studies suggest that cadmium might decrease DNA adduct formation by B[a]P, although other research indicates that co-exposure can lead to additive or synergistic effects on reactive oxygen species formation and increased micronucleus formation. researchgate.net The interaction between heavy metals and PAHs appears to be complex and can be compound- and concentration-dependent. researchgate.net
Effect of Pharmacological Agents and Tumor Promoters
Pharmacological agents and tumor promoters can significantly influence the biological effects of this compound, particularly in the context of cellular signaling and tumor development.
12-O-tetradecanoylphorbol-13-acetate (TPA) Effects on Cellular Response
12-O-tetradecanoylphorbol-13-acetate (TPA), a well-established tumor promoter, has been shown to modulate the cellular response to BPDE. TPA is known to inhibit the p53 response induced by B[a]P and other DNA-damaging agents. nih.govoup.comaacrjournals.org
Studies in mouse epidermal JB6(P+) Cl-41 cells treated with BPDE and TPA have demonstrated that TPA significantly attenuates BPDE-induced p53 accumulation. nih.govoup.comaacrjournals.org The mechanism involves the destabilization of p53 protein in cells treated with both BPDE and TPA compared to those treated with BPDE alone. aacrjournals.org TPA treatment also inhibits the BPDE-induced phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2) and the phosphorylation of p53 at serine 15. aacrjournals.org Inhibition of ERK1/2 by a specific inhibitor also led to destabilization and decreased accumulation of p53, as well as inhibition of p53 phosphorylation at serine 15, suggesting that TPA interferes with the ERK1/2-p53 signaling pathway initiated by BPDE. aacrjournals.org
Potential for Chemopreventive Interventions
Chemopreventive strategies aim to prevent or delay the onset of cancer by using natural or synthetic agents to inhibit or reverse the process of carcinogenesis. Phytochemicals have shown promise in this regard by interfering with the biological effects of carcinogens like this compound.
Role of Phytochemicals in DNA Adduct Inhibition
Phytochemicals, naturally occurring compounds in plants, have been investigated for their potential to inhibit DNA adduct formation induced by carcinogens such as BPDE. ontosight.aimdpi.com These compounds can exert their effects through various mechanisms, including inhibiting the metabolic activation of carcinogens and enhancing detoxification pathways. ontosight.aimdpi.comnih.gov
Certain phytochemicals have been shown to reduce the formation of DNA adducts induced by PAHs. ontosight.aimdpi.com For instance, studies have shown that phytochemicals present in black raspberries can inhibit B[a]P-induced DNA adduct formation in buccal cells of smokers. oup.comresearchgate.net Extracts from black raspberries have also been shown to enhance the nucleotide excision repair (NER) of bulky DNA adducts, including those formed by B[a]P. researchgate.net
Specific phytochemicals like carnosol, a component of rosemary extract, have been reported to antagonize aryl hydrocarbon receptor (AhR)-dependent gene expression and inhibit chemical carcinogenesis. nih.govgoogle.com Carnosol and rosemary extracts have been shown to inhibit the metabolic activation of B[a]P by inhibiting cytochrome P450 enzymes and inducing phase II enzymes. nih.govgoogle.com This modulation of metabolic enzymes can lead to reduced formation of reactive metabolites like BPDE, thus decreasing DNA adduct formation. nih.gov
Other phytochemicals, such as sulforaphane, found in cruciferous vegetables, can inhibit the activation of carcinogens, enhance their excretion, and induce cell cycle arrest and apoptosis. mdpi.com Bioactive compounds in cruciferous vegetables have been associated with the inhibition of adduct production. mdpi.com Vitamins C and E, antioxidant enzymes, and polyphenols are also phytochemicals that can influence the metabolic activation of carcinogens and the repair of DNA adducts. mdpi.com
Q & A
Q. Basic Guidelines
- Data Transparency : Deposit raw sequencing data in public repositories (e.g., GEO, SRA) with detailed metadata .
- Reagent Validation : Verify antibody specificity using knockout cell lines or competitive ELISA .
Advanced Quality Control
Implement blinded analysis for adduct quantification and use synthetic DNA standards with known adduct frequencies to calibrate assays . For in vivo models, report animal strain-specific metabolic differences (e.g., CYP1A1/1B1 expression) that affect BPDE generation .
How to design a study investigating this compound’s role in carcinogenesis?
Q. Basic Framework
- Population (P) : Primary human bronchial epithelial cells .
- Intervention (I) : 0.5–2.0 µM this compound exposure.
- Comparison (C) : Untreated cells or cells treated with non-carcinogenic analogs.
- Outcome (O) : Adduct frequency, mutation rates (e.g., TP53 hotspots), and transcriptomic changes .
Advanced Longitudinal Design
Track adduct persistence over 72 hours using pulse-chase assays. Integrate single-cell RNA-Seq to dissect heterogeneity in DNA damage responses and clonal selection .
Tables for Key Methodological Comparisons
| p53 Status | GGR Efficiency | Apoptosis Response |
|---|---|---|
| Wild-type (p53-WT) | High | Delayed |
| Mutant (p53-Mut) | Low | Immediate |
| Null (p53-Null) | None | Immediate |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
